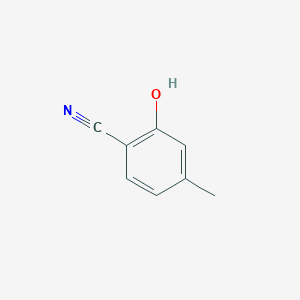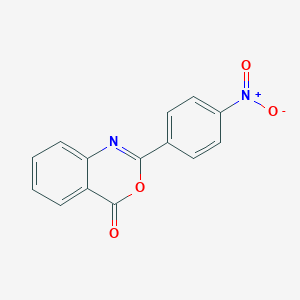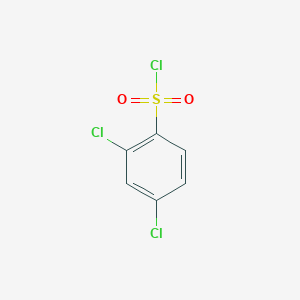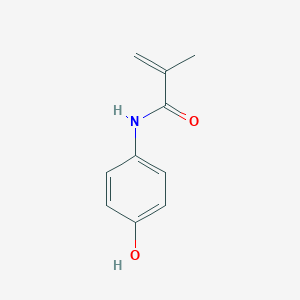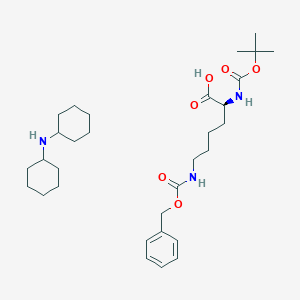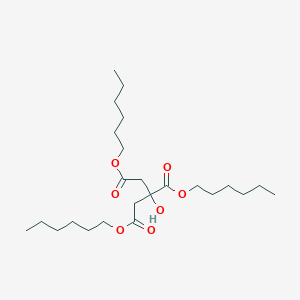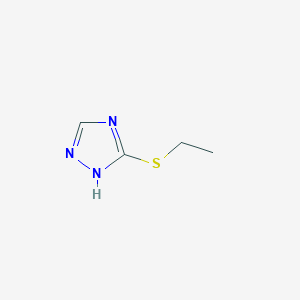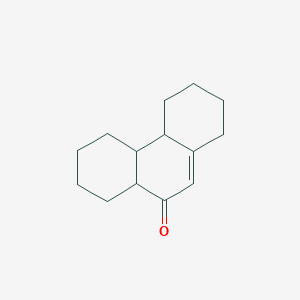
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone, also known as Decalinone, is a cyclic ketone with a molecular formula of C10H16O. It is a colorless liquid that is used in various scientific research applications. The synthesis of Decalinone involves the use of different methods depending on the desired purity and yield.
Mecanismo De Acción
The mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone is not fully understood. However, it is believed to act as a reducing agent in various chemical reactions. It can also undergo oxidation to form various products. The exact mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone in biological systems is not known.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone have not been extensively studied. However, it is known to have low toxicity and is not considered to be harmful to human health. It is also not known to have any significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has several advantages for use in lab experiments. It is a colorless liquid that is relatively easy to handle and store. It is also readily available and affordable. However, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has some limitations, including its low solubility in water and its potential for flammability.
Direcciones Futuras
There are several future directions for the study of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone. One potential area of research is the development of new and improved synthesis methods that can improve the yield and purity of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone. Another area of research is the investigation of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in biological systems. Further research is needed to determine the mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone in biological systems and its potential for use in drug discovery. Additionally, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in environmental applications, such as in the remediation of contaminated soils and water, should be further explored.
Conclusion:
In conclusion, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone is a cyclic ketone that has various scientific research applications. The synthesis of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone involves the use of different methods, and its purity and yield can be improved by using different solvents and catalysts. 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has low toxicity and is not considered to be harmful to human health or the environment. However, further research is needed to determine its potential use in biological systems and its mechanism of action. Additionally, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in environmental applications should be further explored.
Métodos De Síntesis
The synthesis of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone involves the use of different methods, including catalytic hydrogenation, oxidation, and reduction of ketones. The most commonly used method involves the hydrogenation of 2-naphthyl ketone under high pressure and temperature using a catalyst such as platinum or palladium. The yield and purity of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone can be improved by using different solvents and catalysts.
Aplicaciones Científicas De Investigación
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has been extensively studied for its potential use in various scientific research applications. One of the most notable applications is its use as a starting material for the synthesis of various compounds such as steroids, terpenes, and other cyclic ketones. 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has also been used as a solvent and a reagent in organic synthesis.
Propiedades
Número CAS |
18938-05-1 |
|---|---|
Nombre del producto |
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone |
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2,3,4,4a,4b,5,6,7,8,8a-decahydro-1H-phenanthren-9-one |
InChI |
InChI=1S/C14H20O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9,11-13H,1-8H2 |
Clave InChI |
JRMDUKMUBDZKCX-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C3CCCCC3=CC2=O |
SMILES canónico |
C1CCC2C(C1)C3CCCCC3=CC2=O |
Sinónimos |
2,3,4,4a,4b,5,6,7,8,8a-Decahydrophenanthren-9(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



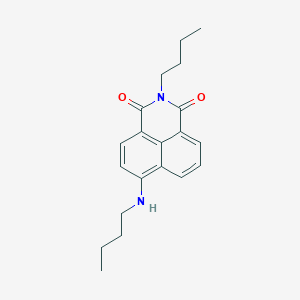
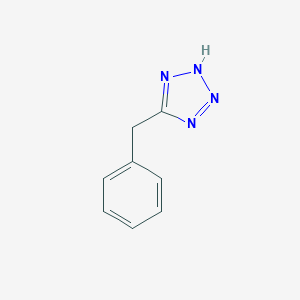
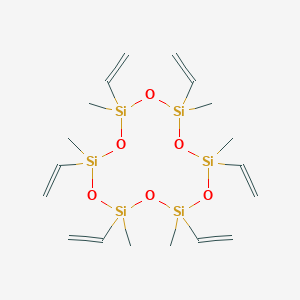
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)

![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
